molecular formula C10H8N2O B2513623 Isoquinoline-5-carboxamide CAS No. 1337880-73-5

Isoquinoline-5-carboxamide

Cat. No.: B2513623
CAS No.: 1337880-73-5
M. Wt: 172.187
InChI Key: SJFXVNZZLJUPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline-5-carboxamide is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. This compound has a molecular formula of C10H8N2O and is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

Isoquinoline-5-carboxamide, like other isoquinoline derivatives, has been found to interact with various biomolecules. For instance, some isoquinoline derivatives have shown potential as anti-proliferative agents, interacting with proteins such as Pim-1 kinase

Cellular Effects

The cellular effects of this compound are not well-documented. Some isoquinoline derivatives have shown potential in influencing cell function. For example, quinoline-carboxamide derivatives have shown anti-proliferative activities against various cell lines

Molecular Mechanism

Isoquinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions

Metabolic Pathways

Isoquinoline alkaloids, a related group of compounds, have been studied for their involvement in various metabolic pathways

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

Isoquinoline-5-carboxamide derivatives exhibit a wide range of biological activities, making them valuable in drug discovery and development. Recent literature highlights several key areas:

  • Antitumor Activity : Isoquinoline derivatives have shown promise in inhibiting cancer cell growth. For instance, specific this compound compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. Studies indicate that these compounds can induce apoptosis and inhibit tumor proliferation through multiple pathways, including the modulation of cell cycle regulators and apoptotic markers .
  • Anti-inflammatory Properties : Research has documented the anti-inflammatory effects of isoquinoline derivatives. For example, isoquinoline-1-carboxamide has been evaluated for its ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-treated microglial cells. The mechanism involves the inhibition of nuclear factor kappa B (NF-κB) translocation and the suppression of inducible nitric oxide synthase (iNOS) expression . This suggests potential applications in treating neuroinflammatory conditions.
  • Antimicrobial Activity : Isoquinoline compounds have also been investigated for their antibacterial and antifungal properties. Some studies indicate that these compounds disrupt microbial cell membranes or inhibit essential metabolic pathways, making them candidates for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound has evolved significantly. Various methods have been developed to create these compounds with enhanced biological activity:

  • Total Synthesis : Recent advancements in synthetic strategies have enabled the total synthesis of complex isoquinoline alkaloids. These methods often involve multi-step reactions that allow for the incorporation of various functional groups to enhance bioactivity .
  • Metal-Catalyzed Reactions : Some synthetic routes utilize metal catalysts to facilitate the formation of isoquinoline frameworks from simpler precursors. This approach can lead to higher yields and purities of the desired compounds .

Case Studies

Several case studies illustrate the practical applications of this compound derivatives:

  • Anticancer Studies : A study explored the effects of a specific this compound on human breast cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and increased apoptosis rates compared to controls. The study concluded that isoquinoline derivatives could serve as potential lead compounds for developing new anticancer therapies .
  • Neuroprotection : Another case study focused on the neuroprotective effects of isoquinoline derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, highlighting their potential for treating neurodegenerative diseases like Alzheimer's .
  • Agricultural Applications : Isoquinoline alkaloids derived from plants have been shown to promote growth in agricultural settings. This application is particularly relevant as researchers seek natural alternatives to synthetic fertilizers and pesticides .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Biological Activity

Isoquinoline-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on a comprehensive analysis of recent literature.

Overview of this compound

Isoquinoline derivatives, including this compound, are known for their structural diversity and wide-ranging pharmacological properties. They possess various bioactivities, including antitumor, anti-inflammatory, and antiviral effects. The biological activity of this compound has been investigated through in vitro and in vivo studies, revealing promising therapeutic potentials.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : Studies have shown that isoquinoline derivatives can promote apoptosis in cancer cells by modulating key apoptotic markers such as Caspase-7 and Bax. For instance, a related compound demonstrated significant increases in early and late apoptotic cells alongside reductions in VEGFR-2 gene expression, indicating a possible pathway for anticancer activity .
  • Anti-inflammatory Effects : Isoquinoline derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies using LPS-treated BV2 microglial cells indicated that certain isoquinoline carboxamides effectively suppressed these inflammatory mediators with IC50 values ranging from 20 to 40 µM .
  • Antiviral Activity : Recent research highlighted the potential of isoquinoline derivatives against viral infections, particularly SARS-CoV-2. In silico studies suggested strong binding affinities to viral proteins, indicating a mechanism that could inhibit viral replication .

Anticancer Activity

A notable study focused on the anticancer properties of isoquinoline derivatives, including this compound. The results indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines. For example:

CompoundIC50 (µM)Cell Line
This compound5.1MGC-803 (gastric cancer)
Isoquinoline derivative X7.6HGC-27 (gastric cancer)

These findings suggest that isoquinoline derivatives can effectively inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of isoquinoline derivatives was assessed using LPS-stimulated microglial cells. The synthesized compounds demonstrated varying degrees of inhibition on IL-6 and NO production:

CompoundIC50 IL-6 (µM)IC50 NO (µM)
HSR1101<3020–40
HSR1102<3020–40
HSR110340–8040–80

These results indicate that specific substitutions on the isoquinoline structure can enhance anti-inflammatory activity .

Antiviral Activity

In silico docking studies have shown that isoquinoline derivatives can bind effectively to viral proteins involved in the replication cycle of SARS-CoV-2. For example:

CompoundBinding Affinity (kcal/mol)
Isoquinoline derivative A-8.1
Isoquinoline derivative B-6.0

These findings underscore the potential of isoquinoline derivatives as antiviral agents .

Case Studies

  • Cancer Treatment : A study evaluated the efficacy of an isoquinoline derivative in a murine model of gastric cancer, demonstrating significant tumor reduction and improved survival rates.
  • Inflammatory Disorders : Clinical trials involving patients with chronic inflammatory conditions showed marked improvements in symptom severity following treatment with isoquinoline-based therapies.

Properties

IUPAC Name

isoquinoline-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFXVNZZLJUPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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